molecular formula C15H17N3O3S B5822292 N-(4-ethoxyphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide

N-(4-ethoxyphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide

Cat. No. B5822292
M. Wt: 319.4 g/mol
InChI Key: QMAJMPWHFQYIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide, commonly known as ETHAC, is a chemical compound that has been widely studied for its potential therapeutic applications. ETHAC belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The exact mechanism of action of ETHAC is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. ETHAC has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ETHAC has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ETHAC has also been found to induce apoptosis in cancer cells, which leads to their death. In addition, ETHAC has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETHAC in lab experiments is its potent antitumor activity against a broad range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using ETHAC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on ETHAC. One area of research could focus on elucidating the exact mechanism of action of ETHAC, which would help to optimize its therapeutic potential. Another area of research could focus on developing more efficient synthesis methods for ETHAC, which would help to reduce the cost of producing the compound. Additionally, further studies could be conducted to evaluate the safety and efficacy of ETHAC in animal models of cancer, with the ultimate goal of developing it as a cancer therapeutic for human use.

Synthesis Methods

ETHAC can be synthesized using a simple and efficient method that involves the reaction of 2-thienylacetic acid with hydrazine hydrate and 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified by recrystallization to obtain the pure compound.

Scientific Research Applications

ETHAC has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent antitumor activity against a broad range of cancer cell lines, including breast, lung, colon, and prostate cancer. ETHAC has also been found to be effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-21-12-7-5-11(6-8-12)16-15(20)18-17-14(19)10-13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJMPWHFQYIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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